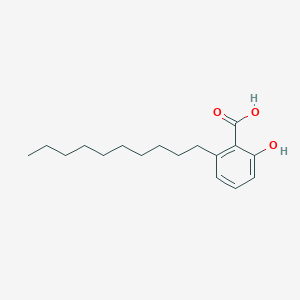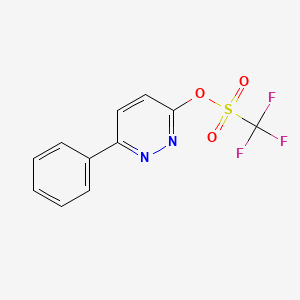![molecular formula C8H8Br3NOS B12557982 1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene CAS No. 189942-57-2](/img/structure/B12557982.png)
1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene is a complex organic compound that features a benzene ring substituted with three bromine atoms and a dimethyl(oxo)-lambda~6~-sulfanylidene amino group
Preparation Methods
The synthesis of 1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene typically involves multiple steps. One common method starts with the bromination of aniline using elemental bromine to produce 2,4,6-tribromoaniline. This intermediate is then diazotized and reacted with ethanol to replace the diazonium group with hydrogen, forming 1,3,5-tribromobenzene . The final step involves introducing the dimethyl(oxo)-lambda~6~-sulfanylidene amino group through a series of reactions involving appropriate reagents and conditions.
Chemical Reactions Analysis
1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the dimethyl(oxo)-lambda~6~-sulfanylidene group.
Formation of Molecular Complexes: It can form complexes with fullerenes and other molecules, which can be useful in materials science.
Scientific Research Applications
1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s ability to form molecular complexes makes it useful in the development of new materials with unique properties.
Analytical Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry for the determination of cyanide in biological samples.
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene involves its interaction with various molecular targets. The bromine atoms and the dimethyl(oxo)-lambda~6~-sulfanylidene group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene can be compared with other brominated benzenes and sulfur-containing compounds:
1,3,5-Tribromobenzene: Lacks the dimethyl(oxo)-lambda~6~-sulfanylidene group, making it less versatile in certain reactions.
2,4,6-Tribromoaniline: Contains an amino group instead of the dimethyl(oxo)-lambda~6~-sulfanylidene group, leading to different reactivity and applications.
1,3,5-Tris(4-nitrophenyl)benzene: Features nitro groups instead of bromine atoms, resulting in different electronic properties and uses.
Properties
CAS No. |
189942-57-2 |
|---|---|
Molecular Formula |
C8H8Br3NOS |
Molecular Weight |
405.93 g/mol |
IUPAC Name |
dimethyl-oxo-(2,4,6-tribromophenyl)imino-λ6-sulfane |
InChI |
InChI=1S/C8H8Br3NOS/c1-14(2,13)12-8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3 |
InChI Key |
USPXSYPLOANHIP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=C(C=C(C=C1Br)Br)Br)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)

![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)




![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)


